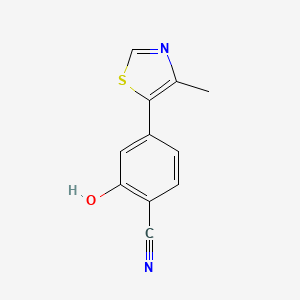
N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine
説明
“N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The molecular structure of “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” involves the Boc group, which is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .Chemical Reactions Analysis
The Boc group in “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The Boc group in “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is stable under various conditions . It is stable towards most nucleophiles and bases, and can withstand conditions of pH < 1 at 100°C, pH = 1 at room temperature, pH = 4 at room temperature, pH = 9 at room temperature, and pH > 12 at 100°C .科学的研究の応用
Application 1: Promoting Intestinal Absorption
- Summary of Application : The N,N-Dimethylglycine ester prodrug of 2R-α-Tocotrienol promotes intestinal absorption of hydrophobic compounds. This is particularly useful for α-Tocotrienol (α-T3), a member of the vitamin E family, which has remarkable pharmacological effects but is difficult to absorb due to its hydrophobicity .
- Methods of Application : The N-t-Boc-methylglycine ester of α-T3 was isolated using flash chromatography. The micellization profile of the selected compound in the presence of taurocholic acid (TCA) was evaluated .
- Results or Outcomes : The AUC after α-T3DMG administration to ligated rats was 2-fold higher than that after α-T3 administration, suggesting a smooth interaction with intrinsic bile acids .
Application 2: Deprotection of N-Boc Derivatives
- Summary of Application : A Brønsted Acidic Deep Eutectic Solvent is used for N-Boc deprotection. This method is efficient and sustainable, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields .
- Methods of Application : The method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Application 3: Synthesis of N-t-boc-protected Amino Ester Analogs
- Summary of Application : The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst. Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .
- Methods of Application : The method involves the use of a PEPPSI-IPr Pd-catalyst for the Buchwald Hartwig cross-coupling reaction .
- Results or Outcomes : The product formation is more facile in those heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .
Application 4: Protection of Amino Groups
- Summary of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O. Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .
- Methods of Application : The method involves the use of a base and the anhydride Boc 2 O for the formation of Boc-protected amines and amino acids .
- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
将来の方向性
The future directions for “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” could involve the development of more sustainable and efficient methods for N-Boc deprotection . This includes the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
特性
IUPAC Name |
tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQXSSDWRYNKR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OCC12CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



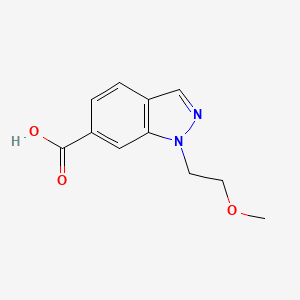
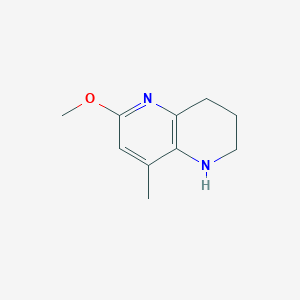
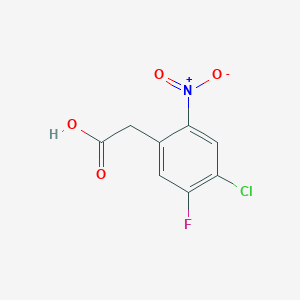
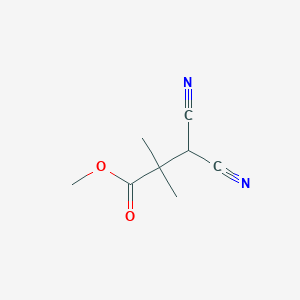
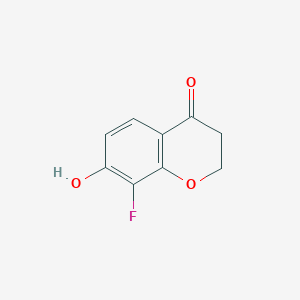
![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)


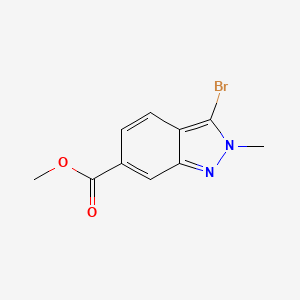


![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
